Cas no 16587-59-0 (1-Phenylnaphtho[2,1-b]thiophene)

1-Phenylnaphtho[2,1-b]thiophene structure
16587-59-0 structure
Product name:1-Phenylnaphtho[2,1-b]thiophene
CAS No:16587-59-0
MF:C18H12S
MW:260.353
CID:2658527
PubChem ID:621394

1-Phenylnaphtho[2,1-b]thiophene Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylnaphtho[2,1-b]thiophene
    • 1-Phenylnaphtho[2,1-b]thiophene #
    • 1-phenylbenzo[e][1]benzothiole
    • Naphtho[2,1-b]thiophene, 1-phenyl-
    • 16587-59-0
    • WLZZURZSYAVTEO-UHFFFAOYSA-N
    • Inchi: InChI=1S/C18H12S/c1-2-6-13(7-3-1)16-12-19-17-11-10-14-8-4-5-9-15(14)18(16)17/h1-12H
    • InChI Key: WLZZURZSYAVTEO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 260.06597156g/mol
  • Monoisotopic Mass: 260.06597156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 28.2Ų

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